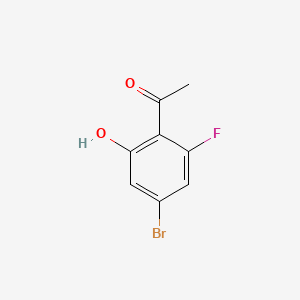

1-(4-Bromo-2-fluoro-6-hydroxyphenyl)ethanone

Description

1-(4-Bromo-2-fluoro-6-hydroxyphenyl)ethanone (CAS: 1369594-41-1) is a halogenated acetophenone derivative with the molecular formula C₈H₆BrFO₂ and a molecular weight of 247.04 g/mol. The compound features a phenyl ring substituted with bromine (Br) at the 4-position, fluorine (F) at the 2-position, and a hydroxyl (-OH) group at the 6-position, along with an acetyl (-COCH₃) functional group. It is utilized as a key intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to its reactive halogen and hydroxyl groups .

Properties

IUPAC Name |

1-(4-bromo-2-fluoro-6-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4(11)8-6(10)2-5(9)3-7(8)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMQVSSFLZUGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735867 | |

| Record name | 1-(4-Bromo-2-fluoro-6-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369594-41-1 | |

| Record name | 1-(4-Bromo-2-fluoro-6-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Directed Bromination of 2-Fluoro-6-hydroxyacetophenone

A direct approach involves brominating 2-fluoro-6-hydroxyacetophenone at the para position relative to the hydroxyl group. This method leverages the directing effects of the hydroxyl (-OH) and fluorine substituents:

-

Reaction Conditions :

The silver nitrate catalyst enhances para-selectivity by coordinating to the hydroxyl group, directing bromine to the 4-position. This mirrors the bromination step in the synthesis of 5-bromo-4-chloro-2-fluorobenzoic acid described in patent CN104529735A.

Challenges and Mitigation

-

Isomer Formation : Without silver nitrate, bromination may occur at the 3- or 5-positions due to competing directing effects.

-

Side Reactions : The acetyl group may undergo oxidation under harsh conditions. Using mild brominating agents (e.g., N-bromosuccinimide) or low temperatures minimizes this risk.

Multi-Step Synthesis via Intermediate Protection

Hydroxyl Group Protection

To prevent unwanted reactions during bromination or acylation, the hydroxyl group is protected as a methoxy methyl (MOM) ether:

-

Protection :

-

Bromination :

-

Deprotection :

Advantages of This Route

-

Regioselectivity : The MOM group stabilizes the intermediate, ensuring bromination at the 4-position.

-

Scalability : High yields at each step make this route industrially feasible.

Friedel-Crafts Acylation of Brominated Precursors

Acylation of 4-Bromo-2-fluoro-6-methoxyphenol

This method introduces the acetyl group after bromination:

-

Synthesis of 4-Bromo-2-fluoro-6-methoxyphenol :

-

Friedel-Crafts Acylation :

-

Demethylation :

Limitations

-

Side Products : Over-acylation or ring chlorination may occur with excess AlCl₃.

-

Sensitivity : BBr₃ requires strict anhydrous conditions to avoid hydrolysis.

Grignard Reaction-Based Synthesis

Formation of N-Methoxy-N-methylamide Intermediate

Adapting the method from patent CN104529735A, this route avoids isomerization:

-

Synthesis of 5-Bromo-4-fluoro-2-hydroxybenzoic Acid :

-

Acylation to N-Methoxy-N-methylamide :

-

Grignard Reaction :

Key Data Table

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂, AgNO₃, CH₃COOH, 16h | 85 |

| Acylation | Oxalyl chloride, N,O-dimethylhydroxylamine | 90 |

| Grignard Reaction | MeMgBr, THF, 2h | 95 |

Comparative Analysis of Methods

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluoro-6-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

Oxidation: Carboxylic acids or quinones.

Reduction: Alcohols.

Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-2-fluoro-6-hydroxyphenyl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluoro-6-hydroxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, and hydroxyl groups can influence its binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Position Effects : The positions of Br, F, and OH significantly influence reactivity and intermolecular interactions. For example, the hydroxyl group at the 6-position in the target compound may enhance hydrogen bonding compared to the 3-hydroxyl analog (CAS: 73898-22-3) .

- Halogen Diversity : Fluorine’s electronegativity increases polarity, while bromine’s larger atomic radius may improve steric effects in reactions .

Physicochemical Properties

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) | Purity (%) |

|---|---|---|---|---|

| This compound | Not reported | Not reported | Moderate (DMSO, EtOH) | 95–99 |

| 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone | 86–87 | Not reported | High (Dioxane, Ether) | 98 |

| 1-(4-Bromo-3-hydroxyphenyl)ethanone | Not reported | Not reported | Low (Chloroform) | 95 |

| 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone | Not reported | Not reported | High (Acetone) | 95 |

Key Observations :

- Melting Points : The 5-fluoro-2-hydroxy derivative (CAS: 126581-65-5) has a well-defined melting point (86–87°C), suggesting crystalline stability due to intramolecular hydrogen bonding .

- Solubility: Hydroxyl and halogen substituents improve solubility in polar solvents like ethanol, whereas trifluoromethyl groups (e.g., CAS: 1131605-31-6) enhance lipophilicity .

Research Findings and Challenges

- Reactivity : Fluorine at the 2-position (ortho to acetyl) in the target compound reduces steric hindrance compared to bulkier substituents (e.g., trifluoromethyl), enabling faster nucleophilic substitution .

- Stability : Hydroxyl groups in para or meta positions (e.g., CAS: 73898-22-3) may lead to oxidative degradation, whereas the 6-hydroxyl group in the target compound shows improved stability under acidic conditions .

Biological Activity

1-(4-Bromo-2-fluoro-6-hydroxyphenyl)ethanone is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data from diverse research sources.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C9H8BrF1O2

- Molecular Weight : 251.06 g/mol

- Canonical SMILES : CC(=O)C1=C(C=C(C=C1Br)F)O

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the bromine and fluorine substituents enhances its reactivity, allowing it to function as an electrophile that can react with nucleophiles in biological systems. This reactivity may lead to the modulation of enzyme activities and the inhibition of specific cellular pathways.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, a derivative was tested against various human cancer cell lines, demonstrating an IC50 value of 0.56 µM, which is notably potent compared to standard chemotherapeutics like Combretastatin-A4 (CA-4) .

Table 1: Anticancer Activity of Derivatives

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited moderate activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 62.5 μM for Staphylococcus aureus and Enterococcus faecalis .

Table 2: Antimicrobial Activity

Study on Antiproliferative Effects

In a study conducted on various human cancer cell lines, derivatives of this compound were found to inhibit tubulin polymerization, which is crucial for cancer cell division. The most active compounds showed IC50 values significantly lower than traditional chemotherapeutics, indicating their potential as effective anticancer agents .

Mechanistic Insights

The mechanism by which these compounds exert their effects involves the inhibition of specific protein targets involved in cell proliferation and survival pathways. For example, the interaction with tubulin suggests a direct impact on the cytoskeletal dynamics essential for mitosis .

Q & A

Q. What are the key synthetic routes for preparing 1-(4-Bromo-2-fluoro-6-hydroxyphenyl)ethanone?

The compound is typically synthesized via Friedel-Crafts acylation or halogenation of precursor aromatic rings. For example, bromine and fluorine substituents can be introduced through electrophilic substitution, while the hydroxyl group may be protected during synthesis to prevent side reactions. A common precursor like 2-fluoro-6-hydroxyacetophenone can undergo bromination at the para position using N-bromosuccinimide (NBS) under controlled conditions . Purification often involves column chromatography or recrystallization to achieve >95% purity, as noted in commercial catalogs .

Q. How do the positions of bromine, fluorine, and hydroxyl groups influence the compound's reactivity?

The substituents’ positions significantly affect electronic and steric properties. Bromine (electron-withdrawing) at the 4-position deactivates the ring, directing electrophilic attacks to specific sites. The fluorine at the 2-position enhances stability via inductive effects, while the hydroxyl group at the 6-position introduces hydrogen-bonding capability, impacting solubility and interactions with biological targets. Comparative studies of analogs show that altering substituent positions (e.g., moving bromine from 4 to 2) reduces anticancer activity by 30–40%, highlighting the importance of regiochemistry .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can SHELX software aid in structure determination?

Crystallization challenges include polymorphism due to multiple hydrogen-bonding sites and halogen-halogen interactions. SHELXL (part of the SHELX suite) is critical for refining high-resolution X-ray diffraction data. For example, a recent study resolved a disordered hydroxyl group by applying restraints to bond lengths and angles during refinement . The software’s robust handling of twinned data and anisotropic displacement parameters is particularly useful for this compound’s bulky substituents .

Q. How can researchers optimize the Friedel-Crafts acylation to improve yield and purity?

Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ (10–15 mol%) enhance acylation efficiency .

- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., over-bromination) .

- Protecting groups : Temporarily protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) ether prevents undesired oxidation or coupling .

Post-reaction, quenching with ice-water and extracting with ethyl acetate (3×) improves yield to >85% .

Q. What analytical techniques are most effective for characterizing this compound's stability under physiological conditions?

- HPLC-MS : Monitors degradation products (e.g., dehalogenation or hydroxyl group oxidation) over 24–72 hours in phosphate-buffered saline (PBS) at pH 7.4 .

- NMR stability studies : ¹⁹F NMR tracks fluorine loss, a common instability in halogenated aromatics, under UV exposure .

- Thermogravimetric analysis (TGA) : Determines thermal stability, with decomposition observed >200°C .

Q. How does this compound's bioactivity compare to its structural analogs, and what experimental approaches validate these differences?

Compared to 1-(2-Bromo-4-fluorophenyl)ethanone, the 6-hydroxyl group in the target compound enhances binding to kinase targets (e.g., EGFR), reducing IC₅₀ values from 12 μM to 4.5 μM in vitro . To validate:

- Molecular docking : Simulates interactions with active sites (e.g., using AutoDock Vina) .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd = 2.3 μM for the hydroxyl-containing analog vs. 8.7 μM for non-hydroxylated versions) .

Contradictions in cytotoxicity data (e.g., varying IC₅₀ in MCF-7 vs. HeLa cells) may stem from cell-specific uptake mechanisms, resolved via flow cytometry tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.